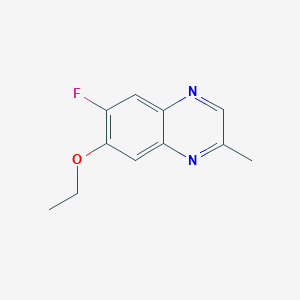

7-Ethoxy-6-fluoro-2-methylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11FN2O |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

7-ethoxy-6-fluoro-2-methylquinoxaline |

InChI |

InChI=1S/C11H11FN2O/c1-3-15-11-5-10-9(4-8(11)12)13-6-7(2)14-10/h4-6H,3H2,1-2H3 |

InChI Key |

ITHSDWLQUIUHEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=C(C=N2)C)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Ethoxy 6 Fluoro 2 Methylquinoxaline

Established Reaction Pathways for the Synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline

The most traditional and widely adopted method for synthesizing the quinoxaline (B1680401) core involves the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This approach remains a fundamental strategy for accessing a diverse range of quinoxaline derivatives.

Precursor Identification and Optimized Reaction Conditions

The logical precursors for the synthesis of this compound are 4-ethoxy-5-fluoro-1,2-phenylenediamine and pyruvaldehyde (methylglyoxal). The selection of these starting materials is based on the desired substitution pattern of the final product.

The reaction is typically carried out in a suitable solvent, with or without a catalyst. The choice of solvent and catalyst can significantly influence the reaction rate and yield. Common solvents include ethanol, acetic acid, or methanol. While the reaction can proceed without a catalyst, acidic or basic conditions are often employed to facilitate the condensation. For instance, a catalytic amount of acetic acid is frequently used.

The general reaction scheme is as follows:

| Precursor 1 | Precursor 2 | Solvent | Catalyst | Temperature |

| 4-ethoxy-5-fluoro-1,2-phenylenediamine | Pyruvaldehyde | Ethanol | Acetic Acid (catalytic) | Reflux |

| 4-ethoxy-5-fluoro-1,2-phenylenediamine | Pyruvaldehyde | Methanol | None | Room Temperature to Reflux |

| 4-ethoxy-5-fluoro-1,2-phenylenediamine | Pyruvaldehyde | Acetic Acid | Self-catalyzed | 75°C |

This table presents potential reaction conditions based on general quinoxaline synthesis protocols.

Yield Optimization Strategies in this compound Synthesis

Optimizing the yield of this compound involves a systematic variation of reaction parameters. Key strategies include:

Stoichiometry of Reactants: While a 1:1 molar ratio of the diamine and dicarbonyl precursors is theoretically required, a slight excess of the more volatile or less stable reactant, such as pyruvaldehyde, may be used to drive the reaction to completion.

Catalyst Screening: A range of acid catalysts (e.g., p-toluenesulfonic acid, hydrochloric acid) or base catalysts (e.g., triethylamine) can be screened to identify the most effective one for this specific substrate combination.

Solvent Polarity: The polarity of the solvent can impact the solubility of the reactants and the stability of the intermediates. A systematic study of solvents with varying polarities could lead to improved yields.

Temperature and Reaction Time: Optimization of the reaction temperature and duration is crucial. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Purification Method: The final yield is also dependent on the efficiency of the purification process. Column chromatography on silica (B1680970) gel is a common method for isolating the desired quinoxaline derivative from unreacted starting materials and any side products.

Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption.

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry can be effectively applied to the synthesis of this compound. Key areas of focus include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.net The condensation of o-phenylenediamines and 1,2-dicarbonyl compounds has been successfully carried out in aqueous media. researchgate.net

Catalyst-Free or Recyclable Catalysts: Developing reaction conditions that proceed efficiently without a catalyst or employing heterogeneous, recyclable catalysts can simplify the work-up procedure and reduce waste. nih.gov Nanoparticle-based catalysts, for example, have shown promise in facilitating quinoxaline synthesis. nih.gov

Atom Economy: The inherent atom economy of the cyclocondensation reaction is high, as the main byproduct is water. Further improvements can be made by ensuring high conversion and selectivity to minimize waste.

| Green Chemistry Approach | Description | Potential Advantage |

| Aqueous Synthesis | Using water as the reaction solvent. | Reduced environmental impact, low cost, and enhanced safety. |

| Heterogeneous Catalysis | Employing solid acid or base catalysts. | Ease of catalyst separation and potential for recycling. |

| Solvent-Free Reaction | Conducting the reaction by grinding the solid reactants together. | Elimination of solvent waste and potentially faster reaction rates. nih.gov |

This interactive table outlines green chemistry strategies applicable to the synthesis of the target compound.

Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted, Photochemical)

Advanced synthetic techniques can offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved product purity.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of the cyclocondensation reaction. mdpi.com The direct interaction of microwaves with the polar reactants and intermediates leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products. The synthesis of various quinoxaline derivatives has been successfully achieved using microwave-assisted protocols, suggesting its applicability to the synthesis of this compound. mdpi.com

Photochemical Synthesis: While less common for this specific reaction type, photochemical methods can offer unique pathways for the formation of heterocyclic compounds. Exploration into photo-catalyzed or photo-induced synthesis of quinoxalines could represent a novel and sustainable approach.

Regioselective Synthesis and Stereochemical Control in Quinoxaline Frameworks

For unsymmetrically substituted o-phenylenediamines, such as 4-ethoxy-5-fluoro-1,2-phenylenediamine, the reaction with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to the formation of two regioisomers. In the case of this compound, the desired product is one of two possibilities.

Controlling the regioselectivity of the cyclocondensation is a critical aspect of the synthesis. The outcome is often influenced by the electronic and steric effects of the substituents on both the diamine and the dicarbonyl compound. The relative reactivity of the two amino groups in 4-ethoxy-5-fluoro-1,2-phenylenediamine and the two carbonyl groups in pyruvaldehyde will determine the major regioisomer formed.

Stereochemical control is generally not a factor in the synthesis of this compound itself, as it is an achiral molecule. However, in the broader context of quinoxaline synthesis, where chiral precursors or catalysts are used, the control of stereochemistry becomes a crucial consideration, leading to the formation of enantiomerically enriched products.

Derivatization Strategies and Analogue Generation for this compound

The generation of analogues from the this compound core is crucial for exploring its structure-activity relationships (SAR) and fine-tuning its physicochemical properties. Derivatization strategies can be broadly categorized into functional group interconversions and scaffold hybridization.

Functional Group Interconversions and Modifications

Modifications of the Ethoxy Group: The ethoxy group at the 7-position offers several avenues for modification. One common transformation is O-dealkylation to the corresponding phenol, which can then serve as a handle for introducing a variety of other functional groups.

| Reaction | Reagents and Conditions | Product |

| O-Dealkylation | BBr₃, CH₂Cl₂ | 7-Hydroxy-6-fluoro-2-methylquinoxaline |

| Etherification | R-X, Base (e.g., K₂CO₃, NaH) | 7-Alkoxy/Aryloxy-6-fluoro-2-methylquinoxaline |

Table 1: Potential Functional Group Interconversions of the Ethoxy Group.

Modifications of the Fluoro Group: The fluorine atom at the 6-position can be a site for nucleophilic aromatic substitution (SNAr), although this typically requires activation by strongly electron-withdrawing groups. The reactivity of the fluoro group is generally lower than that of other halogens like chloro or bromo in SNAr reactions.

| Reaction | Reagents and Conditions | Product |

| Nucleophilic Aromatic Substitution | Nu-H (e.g., R-NH₂, R-OH, R-SH), Strong Base | 7-Ethoxy-6-(substituted)-2-methylquinoxaline |

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of the Fluoro Group.

Modifications of the Methyl Group: The methyl group at the 2-position can be functionalized through various reactions. For instance, oxidation can yield the corresponding carboxylic acid, which can then be converted to a range of derivatives such as esters and amides.

| Reaction | Reagents and Conditions | Product |

| Oxidation | KMnO₄, heat | 7-Ethoxy-6-fluoroquinoxaline-2-carboxylic acid |

| Halogenation | NBS, radical initiator | 2-(Bromomethyl)-7-ethoxy-6-fluoroquinoxaline |

Table 3: Potential Modifications of the Methyl Group.

Scaffold Hybridization and Bioconjugation Methodologies

Scaffold hybridization involves combining the quinoxaline core with other heterocyclic systems to create hybrid molecules with potentially enhanced or novel biological activities. This strategy has been successfully employed for various quinoxaline derivatives to explore new chemical space. nih.govvanderbilt.edu

Hybridization with Other Heterocycles: The this compound scaffold can be synthetically elaborated to incorporate other heterocyclic moieties. For example, if the methyl group is converted to a carboxylic acid, it can be coupled with various amino-substituted heterocycles to form amide-linked hybrids.

| Heterocyclic Moiety | Coupling Strategy | Potential Hybrid Scaffold |

| Triazole | Click Chemistry (if an azide (B81097) or alkyne is introduced) | Quinoxaline-Triazole Hybrid |

| Oxadiazole | Cyclization of an acylhydrazide intermediate | Quinoxaline-Oxadiazole Hybrid |

| Pyrazole | Condensation with a 1,3-dicarbonyl compound | Quinoxaline-Pyrazole Hybrid |

Table 4: Examples of Potential Scaffold Hybridization Strategies.

Bioconjugation Methodologies: Bioconjugation aims to link the quinoxaline moiety to biomolecules such as peptides, proteins, or nucleic acids, often to enhance targeting or delivery. While specific bioconjugation methods for this compound have not been reported, general strategies applicable to functionalized quinoxalines can be considered. For instance, a carboxylic acid handle on the quinoxaline could be activated to form a stable amide bond with an amine-containing biomolecule. The fluoro group, under specific conditions, could also potentially be used for conjugation via SNAr with thiol groups on proteins. nih.gov

Investigation of Molecular Interactions and Biological Activities of 7 Ethoxy 6 Fluoro 2 Methylquinoxaline

Elucidation of Specific Molecular Targets and Binding Mechanisms of 7-Ethoxy-6-fluoro-2-methylquinoxaline

Enzyme Inhibition Kinetics and Mechanism of Action Studies

There is currently no publicly available data detailing the enzyme inhibition kinetics or the specific mechanism of action for this compound against any known enzyme targets. Studies on related quinoxaline (B1680401) compounds suggest that this chemical scaffold can interact with various enzymes, but specific assays and detailed kinetic analyses for this compound have not been published.

Receptor-Ligand Binding Affinity and Selectivity Profiling

Information regarding the receptor-ligand binding affinity and selectivity profile of this compound is not present in the available scientific literature. While quinoxaline derivatives have been explored as ligands for various receptors, specific binding constants (such as Kd or Ki) and selectivity data against a panel of receptors for this particular compound have not been reported.

Protein-Protein Interaction Modulations

The ability of this compound to modulate protein-protein interactions (PPIs) has not been documented in published research. The field of PPI modulation is an active area of drug discovery, and while small molecules are sought for this purpose, there are no studies specifically identifying this compound as a modulator of any specific protein-protein interaction.

Downstream Signaling Pathway Modulations by this compound

Consistent with the lack of defined molecular targets, there is no available information on the downstream signaling pathways modulated by this compound. Understanding how a compound affects cellular signaling is contingent on first identifying its direct binding partners.

Analysis of Cellular Signaling Cascades Affected

No studies have been published that analyze the effects of this compound on specific cellular signaling cascades. Research in this area would typically involve techniques such as western blotting for key signaling proteins or reporter gene assays, none of which have been reported for this compound.

Gene Expression and Proteomic Changes Induced by this compound

There are no publicly available gene expression or proteomic datasets detailing the cellular response to this compound. Such studies, which often utilize microarray or RNA-sequencing for transcriptomics and mass spectrometry for proteomics, are crucial for understanding a compound's broader biological impact but have not been performed or published for this specific molecule.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs

The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental in medicinal chemistry for the optimization of lead compounds. For this compound, these studies would aim to understand how modifications to its chemical structure influence its biological activity and physicochemical properties.

A systematic investigation into the substituents of this compound would be crucial to modulate its biological efficacy and selectivity towards a specific target. This involves the synthesis and biological evaluation of a series of analogs where each substituent—the 7-ethoxy group, the 6-fluoro group, and the 2-methyl group—is systematically varied.

The 2-methyl group could be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) or with functional groups that can act as hydrogen bond donors or acceptors (e.g., -CH2OH, -NH2). Such modifications would probe the steric and electronic requirements of the binding pocket in this region of the molecule.

The 6-fluoro substituent is an important feature, as fluorine can significantly alter a molecule's metabolic stability and binding affinity through favorable electrostatic interactions. Replacing the fluoro group with other halogens (Cl, Br) or with a hydrogen atom would help to elucidate the role of this electronegative atom in the compound's activity.

The 7-ethoxy group can be modified to explore the impact of its size, lipophilicity, and hydrogen-bonding capacity. Analogs with different alkoxy groups (e.g., methoxy, propoxy) or with groups that introduce different electronic properties would be synthesized. The goal is to determine the optimal substituent for maximizing biological potency and selectivity.

Table 1: Hypothetical SAR Data for Analogs of this compound

| Compound ID | R1 (at position 2) | R2 (at position 6) | R3 (at position 7) | Biological Potency (IC50, nM) | Selectivity Index |

| 1 | -CH3 | -F | -OCH2CH3 | 50 | 10 |

| 2 | -H | -F | -OCH2CH3 | 250 | 5 |

| 3 | -CH2CH3 | -F | -OCH2CH3 | 75 | 8 |

| 4 | -CH3 | -Cl | -OCH2CH3 | 120 | 7 |

| 5 | -CH3 | -H | -OCH2CH3 | 400 | 3 |

| 6 | -CH3 | -F | -OCH3 | 90 | 12 |

| 7 | -CH3 | -F | -OH | 65 | 15 |

This data is illustrative and intended to demonstrate the principles of SAR analysis.

Computational methods are invaluable for rationalizing and predicting the SAR of compounds like this compound, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies would aim to establish a mathematical correlation between the chemical structures of a series of quinoxaline analogs and their observed biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a QSAR model could predict the potency of novel, unsynthesized analogs.

Molecular docking simulations would be employed to predict the binding mode of this compound within the active site of its biological target. This technique provides insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. The results can explain the observed SAR data and guide the design of new analogs with improved binding.

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex. An MD simulation would track the movements of both the compound and the protein over time, providing information on the stability of the binding pose and the flexibility of the system. This can reveal key conformational changes and water-mediated interactions that are not apparent from static docking poses.

Understanding the three-dimensional arrangement of atoms and the conformational flexibility of this compound is essential for comprehending its interaction with its biological target.

Conformational analysis would involve computational methods, such as systematic or random searches, to identify the low-energy conformations of the molecule. The quinoxaline core is relatively rigid, but the ethoxy and methyl substituents have rotational freedom. Identifying the preferred spatial arrangement of these groups is critical, as this will dictate how the molecule presents its functional groups for interaction with a binding site.

Pharmacophore modeling would be used to define the essential three-dimensional arrangement of chemical features required for biological activity. Based on the structure of this compound and a set of its active analogs, a pharmacophore model could be generated. This model would typically consist of features such as hydrogen bond acceptors (e.g., the nitrogen atoms of the quinoxaline ring, the oxygen of the ethoxy group), hydrogen bond donors (if present in active analogs), aromatic rings, and hydrophobic centers. This abstract model serves as a 3D query for virtual screening to identify novel, structurally diverse compounds with the potential for similar biological activity.

Preclinical Research Focus: Mechanistic in Vitro and in Vivo Pharmacological Investigations of 7 Ethoxy 6 Fluoro 2 Methylquinoxaline

In Vitro Cellular Efficacy and Mechanistic Studies

There is no publicly available data on the in vitro evaluation of 7-Ethoxy-6-fluoro-2-methylquinoxaline. This includes:

In Vivo Proof-of-Concept Studies in Preclinical Animal Models (Mechanistic Emphasis)

Similarly, there is a lack of in vivo data for this compound, which includes:

Target Validation and Engagement in Animal Models

The preclinical assessment of novel chemical entities in animal models is a critical step in the drug discovery and development process. This phase of research for quinoxaline (B1680401) derivatives, a versatile class of nitrogen-containing heterocyclic compounds, focuses on validating the intended biological target and demonstrating that the compound engages this target in a living organism to elicit a desired pharmacological effect. nih.govresearchgate.net Quinoxalines have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents. nih.govresearchgate.net

The in vivo validation of a compound like this compound would involve a series of detailed pharmacological investigations. While specific data on this particular compound is not extensively available in public literature, the methodologies applied to the broader class of quinoxaline derivatives provide a clear framework for how its target validation and engagement would be approached.

A primary step in these in vivo studies is the selection of an appropriate animal model that recapitulates aspects of the human disease being targeted. For instance, in the context of cancer, xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently used. nih.govnih.gov For metabolic diseases, such as diabetes, animal models that spontaneously develop the condition or are induced to it chemically are employed. researchgate.net

Once a suitable model is established, the investigation proceeds to demonstrate that the compound interacts with its intended molecular target. This can be achieved through several approaches. One common method is the measurement of biomarkers that are known to be modulated by the target's activity. For example, if the target is a specific kinase, researchers might analyze tissue samples from treated animals to quantify the phosphorylation state of the kinase's downstream substrates. nih.gov

Another approach involves ex vivo analysis of tissues after in vivo drug administration. Tissues of interest are collected from treated animals, and the level of target engagement can be assessed using techniques such as radioligand binding assays, where a labeled form of the drug or a known ligand is used to quantify the occupancy of the target receptor. nih.gov

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is also a crucial component of these studies. This involves correlating the concentration of the drug in the body over time (pharmacokinetics) with its pharmacological effect (pharmacodynamics). This helps to establish a clear relationship between drug exposure and target engagement, providing confidence that the observed therapeutic effects are a direct result of the compound's interaction with its target.

The following table illustrates the type of data that would be collected in a hypothetical in vivo study of a quinoxaline derivative aimed at a specific molecular target.

| Animal Model | Compound | Target | Biomarker Measured | Observed Effect |

| Mouse Xenograft (Human Colon Carcinoma) | Quinoxaline Derivative A | VEGFR-2 | Phospho-VEGFR-2 levels in tumor tissue | Dose-dependent decrease in phospho-VEGFR-2 |

| Diabetic Mouse Model | Quinoxaline Derivative B | Glucagon-like peptide-1 receptor (GLP-1R) | Blood glucose levels | Significant reduction in blood glucose compared to vehicle control |

| Rat Model of Neuropathic Pain | Quinoxaline Derivative C | P2X3 receptor | ATP-induced paw withdrawal | Increased paw withdrawal threshold, indicating analgesic effect |

These in vivo studies are fundamental to confirming that the mechanistic insights gained from in vitro assays translate into a tangible therapeutic effect in a complex biological system. The data generated are essential for making informed decisions about the progression of a drug candidate into further preclinical and clinical development. The ability of quinoxaline derivatives to reach target tissues at effective concentrations is a key characteristic that underpins their therapeutic potential. researchgate.net

Advanced Research Methodologies Applied to 7 Ethoxy 6 Fluoro 2 Methylquinoxaline

Spectroscopic and Spectrometric Techniques for Molecular Characterization in Complex Biological Matrices

The precise identification and quantification of 7-ethoxy-6-fluoro-2-methylquinoxaline in complex biological matrices such as plasma, urine, or tissue homogenates are critical for understanding its pharmacokinetic and pharmacodynamic properties. A suite of spectroscopic and spectrometric techniques would be employed for this purpose.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for this type of analysis. This method offers high sensitivity and selectivity, allowing for the detection of the parent compound and its metabolites at very low concentrations. The fragmentation pattern of this compound in the mass spectrometer would provide a unique fingerprint for its identification.

Illustrative Spectroscopic Data for Related Quinoxaline (B1680401) Scaffolds

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | 2-Methylquinoxaline | Characteristic shifts for the methyl and aromatic protons are observed. | chemicalbook.com |

| ¹³C NMR | 2-Methylquinoxaline | Resonances corresponding to all carbon atoms in the quinoxaline core and the methyl substituent are identified. | chemicalbook.com |

| ¹H NMR | 7-Fluoro-2-methylquinoline | The fluorine atom influences the chemical shifts of nearby protons, providing structural information. | chemicalbook.com |

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology Insights of Compound-Target Complexes

To understand the mechanism of action of this compound at an atomic level, determining its three-dimensional structure when bound to its biological target is paramount. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for this purpose.

X-ray crystallography can provide high-resolution structures of the compound bound to its protein target, revealing the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for its binding affinity and selectivity. This information is invaluable for structure-based drug design, enabling the rational optimization of the compound's properties. For instance, studies on related heterocyclic compounds have utilized X-ray crystallography to elucidate binding modes. researchgate.net

Cryo-EM has emerged as a complementary technique, particularly for large and flexible protein complexes that are challenging to crystallize. It allows for the visualization of the compound-target complex in a near-native state.

Omics Technologies (Proteomics, Metabolomics, Transcriptomics) for Comprehensive Biological Profiling

Omics technologies offer a holistic view of the biological effects of this compound by simultaneously measuring changes across multiple molecular levels.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify changes in protein expression and post-translational modifications. This can help to identify the compound's direct targets and off-target effects, as well as downstream signaling pathways that are modulated.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic profiling can reveal how this compound alters the metabolic pathways within a biological system, providing insights into its mechanism of action and potential metabolic liabilities.

Transcriptomics: This involves the analysis of the complete set of RNA transcripts in a cell. By examining changes in gene expression following treatment with the compound, transcriptomics can identify the genes and pathways that are affected, providing a broad overview of the cellular response.

Bioinformatic and Chemoinformatic Approaches in the Design and Analysis of this compound

Bioinformatic and chemoinformatic tools are essential throughout the discovery and development process of a compound like this compound.

Molecular docking, a key chemoinformatic technique, can be used to predict the binding orientation and affinity of the compound to a target protein. ijcce.ac.irnih.gov This computational method is instrumental in virtual screening campaigns and in prioritizing compounds for synthesis and biological testing. ijcce.ac.irnih.gov For example, docking studies on similar quinazoline (B50416) derivatives have successfully predicted their binding modes with targets like EGFR and VEGFR-2. ijcce.ac.ir

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of related compounds with their biological activity. These models can then be used to predict the activity of novel derivatives and guide the design of more potent and selective compounds.

Illustrative Molecular Docking Parameters for Related Scaffolds

| Compound Class | Target | Key Interactions Predicted | Reference |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Hydrogen bonding and hydrophobic interactions within the kinase domain. | ijcce.ac.ir |

| Fluoroquinazolinones | EGFR | Hydrogen bonding with key residues in the ATP-binding site. | nih.gov |

High-Throughput Screening and Virtual Screening Methodologies for Derivative Discovery

The discovery of novel and more potent derivatives of this compound can be accelerated using high-throughput screening (HTS) and virtual screening (VS) methodologies.

HTS allows for the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. nih.gov This experimental approach can be applied to discover new quinoxaline-based compounds with therapeutic potential. nih.gov

Virtual screening, a computational approach, involves the use of computer models to screen large compound databases and identify molecules that are likely to bind to a specific biological target. This method is often used in conjunction with HTS to enrich the hit rate of experimental screens and to explore a much larger chemical space than is feasible with HTS alone.

By employing these advanced research methodologies, a comprehensive understanding of the chemical, biological, and structural properties of this compound can be achieved, paving the way for its potential development as a therapeutic agent or a chemical probe.

Future Directions and Unaddressed Research Gaps for 7 Ethoxy 6 Fluoro 2 Methylquinoxaline

Development of Next-Generation Quinoxaline-Based Chemical Probes and Lead Compounds

The development of novel chemical probes and lead compounds from the 7-Ethoxy-6-fluoro-2-methylquinoxaline scaffold is a promising area of research. The synthesis of quinoxaline (B1680401) derivatives often involves the condensation of o-phenylenediamines with dicarbonyl compounds. nih.gov For this compound, this would likely involve the reaction of 4-ethoxy-3-fluoro-1,2-diaminobenzene with a methyl-substituted dicarbonyl compound.

Future work should focus on creating a library of derivatives by modifying the substituents at the 2, 6, and 7 positions. For instance, replacing the methyl group with larger alkyl or aryl moieties could modulate the compound's steric and electronic properties, potentially enhancing its binding affinity to biological targets. Similarly, the ethoxy group could be substituted with other alkoxy or aryloxy groups to fine-tune its pharmacokinetic profile.

| Derivative Type | Potential Modification | Rationale |

| 2-Position Analogs | Substitution of the methyl group with various alkyl, aryl, or heterocyclic rings. | To explore the impact of steric bulk and electronic effects on target engagement. |

| 7-Position Analogs | Replacement of the ethoxy group with other alkoxy, aryloxy, or amino groups. | To modulate solubility, hydrogen bonding capacity, and metabolic stability. |

| 6-Position Analogs | Introduction of alternative halogen or electron-withdrawing groups in place of fluorine. | To investigate the role of the electron-withdrawing substituent on biological activity. |

Exploration of Novel Therapeutic Modalities and Indications for this compound Scaffolds

Quinoxaline derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities. nih.govnih.gov Research into the this compound scaffold should explore a wide range of diseases to identify new therapeutic applications.

Initial screening efforts should focus on its potential as an anticancer agent, given that many quinoxaline derivatives act as kinase inhibitors. nih.gov The unique electronic environment of the this compound core may lead to selective inhibition of specific kinases implicated in cancer progression. Additionally, its potential as an antimicrobial agent should be investigated, particularly against drug-resistant strains of bacteria and fungi.

| Therapeutic Area | Potential Target | Rationale for Investigation |

| Oncology | Kinases (e.g., VEGFR, EGFR), Topoisomerases | Quinoxaline scaffolds are known to inhibit various protein kinases and other cancer-related enzymes. nih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Fungal cell wall synthesis | The quinoxaline ring system is present in several approved and experimental antimicrobial drugs. nih.gov |

| Virology | Viral polymerases, Proteases | Certain quinoxaline derivatives have shown inhibitory activity against a range of viruses. |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3) | The neuroprotective potential of quinoxalines is an emerging area of interest. |

Integration of Artificial Intelligence and Machine Learning in the Design, Synthesis, and Prediction of this compound Derivatives

The application of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and development of novel drugs. In the context of this compound, AI and ML can be employed in several key areas:

De Novo Design: Generative models can design novel derivatives with optimized properties, such as enhanced potency and reduced toxicity.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure.

Synthesis Prediction: AI tools can assist in devising efficient synthetic routes for novel analogs, saving time and resources.

| AI/ML Application | Description | Potential Impact |

| Generative Adversarial Networks (GANs) | Can be trained on existing libraries of quinoxaline compounds to generate novel, drug-like molecules. | Rapid exploration of a vast chemical space to identify promising candidates. |

| Random Forest & Gradient Boosting | Can be used to build robust QSAR models that correlate structural features with biological activity. | Prioritization of synthetic efforts on the most promising compounds. |

| Retrosynthesis Prediction Algorithms | Can analyze a target molecule and propose a step-by-step synthetic pathway. | Streamlining the chemical synthesis process and reducing experimental effort. |

Elucidation of Resistance Mechanisms to this compound in Biological Systems

As with any therapeutic agent, the potential for the development of resistance is a critical consideration. Understanding the mechanisms by which biological systems might become resistant to this compound is essential for its long-term viability as a therapeutic scaffold.

Future research should focus on inducing resistance in relevant biological models, such as cancer cell lines or bacterial cultures. Once resistant clones are isolated, a multi-omics approach, including genomics, transcriptomics, and proteomics, can be used to identify the molecular changes responsible for the resistant phenotype. This information can then be used to design second-generation compounds that can overcome these resistance mechanisms.

| Potential Resistance Mechanism | Method of Investigation | Strategy to Overcome Resistance |

| Target Mutation | Sequencing of the target protein's gene in resistant clones. | Design of next-generation inhibitors that can bind to the mutated target. |

| Drug Efflux | Measurement of intracellular drug accumulation and expression of efflux pumps. | Co-administration with an efflux pump inhibitor or modification of the compound to evade efflux. |

| Metabolic Alterations | Metabolomic profiling of sensitive and resistant cells. | Development of prodrugs or analogs with altered metabolic pathways. |

| Activation of Bypass Pathways | Analysis of signaling pathways in resistant cells. | Combination therapy with an inhibitor of the activated bypass pathway. |

Q & A

Q. What are the standard synthetic routes for preparing 7-Ethoxy-6-fluoro-2-methylquinoxaline, and what are the critical reaction parameters?

The synthesis typically involves condensation reactions of substituted quinoxaline precursors. For example, fluorinated quinoxalines can be synthesized via cyclization of 1,2-diamines with α-ketoesters under controlled conditions. Key parameters include:

- Reagent selection : Use of phthalimido-bromo-alkane intermediates to introduce substituents (e.g., ethoxy groups) via nucleophilic substitution .

- Temperature control : Reactions often proceed under inert atmospheres (argon/nitrogen) at 80–120°C to avoid side reactions .

- Purification : Column chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR are essential for confirming substituent positions and molecular symmetry. For example, fluorine substituents induce distinct splitting patterns in H NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for fluorinated derivatives .

- X-ray crystallography : Resolves spatial arrangements of substituents in crystalline forms, though challenges arise due to fluorine’s low electron density .

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised if handling powders .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates .

- Waste disposal : Segregate halogenated waste and comply with institutional guidelines for toxic byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields for fluorinated quinoxaline derivatives, and what are common pitfalls?

- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu systems) improve cross-coupling efficiency for introducing ethoxy/fluoro groups but may require ligand optimization to avoid dehalogenation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may hydrolyze fluoro substituents under prolonged heating .

- Pitfalls : Incomplete purification (e.g., residual phthalimide protecting groups) can skew biological assay results. Validate purity via HPLC before downstream applications .

Q. How can structural modifications to this compound enhance its bioactivity, and what are key structure-activity relationship (SAR) insights?

- Substituent tuning : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the quinoxaline core improves binding affinity to kinase targets (e.g., PDGF-R) but may reduce solubility .

- Heterocyclic fusion : Imidazo[4,5-b]quinoxaline derivatives show enhanced antimicrobial activity due to increased planarity and π-π stacking interactions .

- SAR validation : Use molecular docking studies to correlate substituent positions with activity against bacterial efflux pumps or cancer cell lines .

Q. How should researchers address contradictions in spectroscopic or bioassay data for quinoxaline derivatives?

- Data triangulation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations) to resolve ambiguities in fluorine coupling patterns .

- Bioassay replication : Test compounds in multiple assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) to distinguish false positives from true bioactivity .

- Batch analysis : Compare results across synthetic batches to identify impurities or degradation products affecting reproducibility .

Q. What theoretical frameworks guide the design of quinoxaline-based drug candidates?

- Conceptual frameworks : Link synthesis to target-driven drug discovery (e.g., fragment-based design for kinase inhibitors) or bioisosteric replacement strategies (e.g., fluorine-for-hydrogen substitution) .

- Methodological alignment : Align experimental workflows with cheminformatics models (e.g., QSAR) to prioritize derivatives with favorable pharmacokinetic profiles .

Methodological Considerations

Q. How can factorial design improve reaction optimization for quinoxaline synthesis?

- Variable screening : Use 2 factorial designs to test temperature, solvent, and catalyst concentration effects on yield .

- Response surface modeling : Identify non-linear interactions (e.g., temperature-solvent synergies) to pinpoint optimal conditions .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Detailed protocols : Specify reagent grades (e.g., anhydrous solvents), equipment (e.g., Schlenk lines for air-sensitive steps), and reaction monitoring (e.g., TLC Rf values) .

- Data archiving : Deposit raw spectra and crystallographic data in open-access repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.